molecular formula C11H14N2O B8543740 2-(3-Pyrrolidinyl)benzamide

2-(3-Pyrrolidinyl)benzamide

Cat. No.: B8543740
M. Wt: 190.24 g/mol
InChI Key: LVCRAXCQXQDZLM-UHFFFAOYSA-N
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Description

2-(3-Pyrrolidinyl)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ringThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s biological activity and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyrrolidinyl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyrrolidinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Pyrrolidinyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(3-Pyrrolidinyl)benzamide is unique due to the specific position of the pyrrolidine ring, which can influence its binding affinity and selectivity towards biological targets. This positional difference can lead to variations in biological activity and pharmacological properties, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-pyrrolidin-3-ylbenzamide

InChI

InChI=1S/C11H14N2O/c12-11(14)10-4-2-1-3-9(10)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H2,12,14)

InChI Key

LVCRAXCQXQDZLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 3-(2-carbamoylphenyl)pyrrolidine-1-carboxylate, enantiomer 1 a1-5 (2.5 g, 8.61 mmol, 1 eq) is dissolved in ethanol (100 ml). A saturated solution of HCl in EtOH is added (10 ml). The reaction mixture is stirred for 20 h and evaporated to dryness to afford 1.64 g of 2-(pyrrolidin-3-yl)benzamide, enantiomer 1 a1-8 which is used in the next step without any further purification.
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